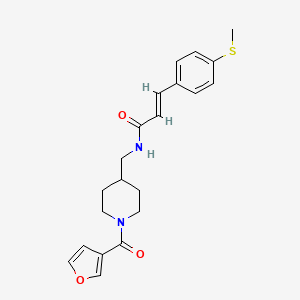

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

描述

This compound is a structurally complex acrylamide derivative featuring three distinct moieties:

- 4-(Methylthio)phenyl acrylamide: An acrylamide group linked to a phenyl ring with a methylthio (-SMe) substituent, which may enhance lipophilicity and metabolic stability.

- Methyl linker: A methylene bridge connecting the piperidine and acrylamide groups, providing conformational flexibility.

属性

IUPAC Name |

(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-27-19-5-2-16(3-6-19)4-7-20(24)22-14-17-8-11-23(12-9-17)21(25)18-10-13-26-15-18/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3,(H,22,24)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINJHOOZQNADPA-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the furan-3-carbonyl piperidine intermediate: This step might involve the reaction of furan-3-carboxylic acid with piperidine under suitable conditions to form the corresponding amide.

Introduction of the acrylamide moiety: The intermediate can then be reacted with 3-(4-(methylthio)phenyl)acrylic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring and the methylthio group can be oxidized under suitable conditions.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

科学研究应用

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound with a complex structure featuring a piperidine ring, a furan carbonyl moiety, and an acrylamide functional group. It has garnered interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The furan and methylthio groups present in the compound suggest it may interact with various biological targets, making it a candidate for pharmacological studies.

Potential Applications

- Pharmaceutical Development The compound is a candidate for drug development targeting cancer and inflammatory diseases.

- Biochemical Research Due to its unique structural features, it is useful in studying specific biological pathways.

- Material Science It has potential applications in developing new materials with specific chemical properties because of its acrylamide functionality.

Interaction studies are focused on how this compound interacts with biological targets.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperidine + Aromatic Ring | Anticancer | Contains halogen substituents |

| Compound B | Furan + Alkene | Anti-inflammatory | Lacks piperidine structure |

| Compound C | Acrylamide + Alkoxy | Antimicrobial | Exhibits different solubility properties |

作用机制

The mechanism of action of (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific biological target. Potential mechanisms could involve interaction with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

相似化合物的比较

Key Observations :

- The target compound’s furan-3-carbonyl group distinguishes it from analogs like acryloylfentanyl, which lacks heterocyclic substitutions on the piperidine ring .

- Methylthio (-SMe) in the target compound may confer higher lipophilicity compared to methoxy (-OMe) or nitro (-NO₂) groups in analogs (e.g., ’s nitro-phenyl derivative) .

- Heterocyclic cores (e.g., thiazolo-pyridine in ) may enhance binding affinity to kinases or GPCRs compared to simpler piperidine systems.

Acrylamides with Aromatic/Heteroaromatic Side Chains

Key Observations :

- Sulfamoyl-pyrimidine () and pyrido-pyrimidine () systems introduce additional hydrogen-bonding sites, which could improve target selectivity.

- Cyano substituents (e.g., ) may enhance electrophilicity, influencing reactivity in covalent inhibitor design.

Methodological Considerations for Structural Comparison

Structural similarities are quantified using chemoinformatics tools such as:

- Tanimoto coefficients : Measures fingerprint-based similarity; values >0.65 indicate significant overlap .

- Subgraph isomorphism analysis : Identifies shared substructures (e.g., piperidine-acrylamide backbone) via graph theory .

For the target compound, subgraph analysis would highlight commonalities with acryloylfentanyl (shared piperidine-acrylamide scaffold) but differentiate via furan and methylthio groups .

生物活性

The compound (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a piperidine moiety, and an acrylamide backbone. Its structural formula can be summarized as follows:

- Furan-3-carbonyl : A heterocyclic aromatic compound contributing to the compound's reactivity.

- Piperidin-4-yl : A cyclic amine that enhances the compound's interaction with biological targets.

- Methylthio group : This substituent is known to influence the pharmacological properties, potentially enhancing lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Antioxidant Properties : The furan moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Modulation of Signaling Pathways : The compound might interact with key signaling pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Inhibition of topoisomerase II |

| A549 (Lung) | 18.0 | Cell cycle arrest |

The compound demonstrated significant cytotoxicity in these cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N-...acrylamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling a piperidine-furan carbonyl intermediate with an acrylamide moiety. Key steps include:

- Coupling reaction : Use carbodiimide crosslinkers like EDCI in DMF under ice-cooling to activate carboxylic acids (e.g., furan-3-carbonyl chloride) .

- Solvent selection : Ethyl acetate/petroleum ether mixtures (3:1) for crystallization improve yield and purity .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization ensures high purity .

Q. How is structural confirmation achieved for this compound?

- Answer : Use a combination of spectroscopic and analytical methods:

- NMR : and NMR in DMSO-d6 or CDCl3 to verify acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) and piperidine/furan ring conformations .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and rule out side products .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from impurities or tautomerism. Strategies include:

- Repetition under anhydrous conditions : Eliminate solvent or moisture artifacts .

- 2D NMR techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing furan vs. piperidine protons) .

- Alternative methods : X-ray crystallography (if crystals form) or IR spectroscopy to confirm carbonyl stretching frequencies (~1650–1700 cm<sup>-1</sup>) .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity?

- Answer : Focus on modifying key pharmacophores:

- Piperidine moiety : Introduce substituents (e.g., methyl, hydroxymethyl) to improve solubility or target binding .

- Methylthio group : Replace with sulfonyl or sulfonamide to modulate electron-withdrawing effects and metabolic stability .

- Acrylamide linker : Test (Z)-isomers or α/β-methylated analogs to evaluate conformational impact on bioactivity .

Q. How can stability issues during synthesis or storage be mitigated?

- Answer : The compound’s thioether group is prone to oxidation. Mitigation strategies:

- Synthesis : Conduct reactions under nitrogen/argon and add antioxidants (e.g., BHT) to solvents .

- Storage : Keep in amber vials at −20°C with desiccants (silica gel) to prevent hydrolysis .

- Formulation : Prepare as a hydrochloride salt to enhance crystalline stability .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., temperature ramp rates, stirring speed) to ensure consistency .

- Data Validation : Cross-check melting points (e.g., 175–177°C ) and HPLC purity (>98%) across multiple batches .

- Safety Protocols : Use fume hoods for handling acrylamide intermediates and PPE (gloves, goggles) to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。